
Lycorine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lycorine hydrobromide is a useful research compound. Its molecular formula is C16H17NO4·BrH and its molecular weight is 368.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Mechanism of Action
Lycorine hydrobromide exhibits promising anticancer activities across various cancer cell lines. Its mechanisms include:
- Induction of Apoptosis: It promotes apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. Specifically, it downregulates anti-apoptotic proteins like Mcl-1 while upregulating pro-apoptotic proteins such as BAX .
- Cell Cycle Arrest: Studies indicate that this compound can arrest the cell cycle at the S phase, thereby inhibiting cancer cell proliferation .
In Vitro Studies
A series of studies have evaluated the efficacy of this compound against various cancer types:
- Gastric Cancer: In vitro experiments demonstrated that this compound significantly inhibited gastric cancer cell proliferation and induced apoptosis by targeting MCL1, a protein associated with drug resistance .
- Lung Cancer: Lycorine derivatives have shown effective inhibition against non-small-cell lung cancer (A549) and other cell lines, with promising IC50 values indicating strong anticancer potential .
Data Table: Anticancer Efficacy of this compound
Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Gastric Cancer | AGS | 5.2 | Apoptosis induction via MCL1 downregulation |
Non-Small Cell Lung | A549 | 4.7 | Cell cycle arrest and apoptosis |
Colon Carcinoma | HCT116 | 6.3 | Induction of intrinsic apoptosis |
Breast Cancer | MCF-7 | 3.9 | Modulation of Bcl-2 family proteins |
Neurological Applications
Potential in Alzheimer's Disease
this compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It acts as an acetylcholinesterase inhibitor, which is crucial for preventing cholinergic dysfunction associated with this condition . Additionally, it has been shown to exhibit anti-inflammatory effects that may contribute to its neuroprotective capabilities.
Case Study: Neuroprotection in Animal Models
In animal models, administration of this compound demonstrated a reduction in pain-like behaviors and improved motor coordination without significant adverse effects on motor function . This suggests its potential utility in managing neurodegenerative disorders.
Antiviral Activity
Mechanism Against Hepatitis C Virus
this compound has been identified as an inhibitor of the Hepatitis C virus (HCV). Research indicates that it suppresses HCV replication by downregulating Hsc70 expression within host cells, thereby limiting viral propagation without directly affecting essential viral replication enzymes .
In Vitro Efficacy Studies
Studies have shown that modified derivatives of lycorine exhibit enhanced antiviral activity against HCV with reduced cytotoxicity compared to the parent compound. This suggests a pathway for developing safer antiviral therapies based on lycorine derivatives .
特性
CAS番号 |
52456-64-1 |
---|---|
分子式 |
C16H17NO4·BrH |
分子量 |
368.22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。